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Introduction

Suzetrigine (formerly VX-548) is a first-in-class, oral, selective inhibitor of the voltage-gated

sodium channel NaV1.8.[1][2][3][4] This channel is a genetically validated target for pain, as it

is selectively expressed in peripheral pain-sensing neurons and plays a crucial role in

transmitting pain signals to the central nervous system.[3][4][5] By selectively blocking NaV1.8,

Suzetrigine offers a novel, non-opioid mechanism for pain relief that acts on the peripheral

nervous system, thereby avoiding the central nervous system side effects and addictive

potential associated with opioids.[1][2][3] Previous Phase 2 and 3 clinical trials in patients with

acute pain following bunionectomy and abdominoplasty have demonstrated that Suzetrigine
provides significant pain reduction compared to placebo.[2][6][7] This document outlines the

design and protocols for a pivotal Phase 3 clinical trial to further evaluate the efficacy and

safety of Suzetrigine for the management of moderate-to-severe postoperative pain.

Core Objectives

The primary objective of this Phase 3 study is to demonstrate the superiority of Suzetrigine
over placebo in treating moderate-to-severe postoperative pain. Secondary objectives include

evaluating the safety and tolerability of Suzetrigine, assessing its analgesic effect compared to

a standard-of-care active comparator, and characterizing its impact on the use of rescue

medication.
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1. Study Design

This will be a randomized, double-blind, placebo-controlled, and active-comparator-controlled,

parallel-group study conducted at multiple centers. Eligible patients will be randomized to one

of three treatment arms following a surgical procedure known to produce moderate-to-severe

postoperative pain (e.g., abdominoplasty or bunionectomy).

Table 1: Study Design Overview

Parameter Description

Study Title

A Phase 3, Randomized, Double-Blind,

Placebo- and Active-Controlled Study to

Evaluate the Efficacy and Safety of Suzetrigine

for the Management of Moderate-to-Severe

Postoperative Pain

Phase 3

Study Population
Adult patients (18-65 years) scheduled to

undergo a qualifying surgical procedure.

Number of Arms 3

Treatment Arms
1. Suzetrigine2. Placebo3. Active Comparator

(e.g., Hydrocodone/Acetaminophen)

Randomization Ratio 1:1:1

Primary Endpoint
Time-weighted sum of the pain intensity

difference over 48 hours (SPID48).[7]

Study Duration
Approximately 7 days per patient (screening,

48-hour treatment period, follow-up).

2. Study Population

Patients will be screened for eligibility based on a set of inclusion and exclusion criteria

designed to ensure patient safety and the integrity of the study data.
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Inclusion Criteria:

Male or female, aged 18 to 65 years.

Scheduled to undergo a qualifying surgical procedure (e.g., bunionectomy,

abdominoplasty).

Baseline pain intensity of ≥ 4 on the 11-point Numeric Pain Rating Scale (NPRS) within 4

hours post-surgery.

Willing and able to provide written informed consent.

Exclusion Criteria:

History of significant cardiovascular, renal, or hepatic disease.

Known hypersensitivity to Suzetrigine or its components.

Chronic use of opioid or non-opioid analgesics.

Participation in another investigational drug trial within 30 days.

3. Treatment Regimen

The treatment regimen is designed to evaluate the efficacy of a loading dose followed by

maintenance doses, a strategy that has proven effective in earlier trials.[6]

Table 2: Dosing and Administration
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Treatment Arm
Loading Dose (Hour

0)

Maintenance Dose

(Every 12 Hours)
Duration

Suzetrigine 100 mg, oral 50 mg, oral 48 hours

Placebo
Matching placebo,

oral

Matching placebo,

oral
48 hours

Active Comparator

Hydrocodone/Acetami

nophen (e.g., 5

mg/325 mg), oral

Hydrocodone/Acetami

nophen (e.g., 5

mg/325 mg), oral

48 hours

4. Efficacy and Safety Assessments

A comprehensive schedule of assessments will be followed to collect efficacy and safety data

throughout the study period.

Table 3: Schedule of Assessments
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Assessment Screening
Baseline (Hour

0)
Hours 1-48

Day 7 (Follow-

up)

Informed

Consent
✓

Inclusion/Exclusi

on Criteria
✓

Medical History

& Physical Exam
✓

Randomization ✓

First Dose

Administration
✓

Pain Intensity

(NPRS)
✓

Hourly for first

8h, then every 4h

Rescue

Medication Use
As needed

Adverse Event

Monitoring
✓ Continuously ✓

Vital Signs ✓ Every 4 hours ✓

Laboratory Tests

(Safety)
✓ ✓

Experimental Protocols
Protocol 1: Pain Intensity Assessment

Objective: To quantify the patient's self-reported pain intensity.

Methodology: The 11-point Numeric Pain Rating Scale (NPRS) will be used.[8][9] Patients

will be asked to rate their current pain intensity on a scale of 0 to 10, where 0 represents "no

pain" and 10 represents the "worst imaginable pain."

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.epain.org/journal/download_pdf.php?doi=10.3344/kjp.24069
https://clinicaltrials.gov/study/NCT03764046
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

A trained study coordinator will provide the patient with standardized instructions on how

to use the NPRS.

At the time points specified in the Schedule of Assessments, the coordinator will ask the

patient: "On a scale of 0 to 10, with 0 being no pain and 10 being the worst pain

imaginable, what is your pain level right now?"

The patient's response will be recorded directly into the electronic Case Report Form

(eCRF).

Assessments of pain both at rest and during movement will be recorded.[10]

Protocol 2: Rescue Medication Administration

Objective: To provide adequate pain relief for patients experiencing breakthrough pain and to

serve as a secondary efficacy endpoint.

Methodology: A standardized rescue medication (e.g., oral morphine or equivalent) will be

available to all patients upon request, provided their pain score is above a predefined

threshold (e.g., NPRS > 4).

Procedure:

If a patient requests pain medication outside of the scheduled study drug administration,

the study nurse will first assess their pain using the NPRS.

If the pain score meets the criteria for rescue medication, a single dose of the

standardized rescue analgesic will be administered.

The time, dose, and reason for the administration of rescue medication will be

meticulously recorded in the eCRF.

The total consumption of rescue medication over the 48-hour treatment period will be

calculated for each patient.

Protocol 3: Adverse Event Monitoring and Reporting
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Objective: To systematically collect and evaluate the safety profile of Suzetrigine.

Methodology: All adverse events (AEs), whether observed by study staff or reported by the

patient, will be recorded. AEs will be graded for severity (mild, moderate, severe) and

assessed for their relationship to the study drug.

Procedure:

At each study visit and interaction, the investigator or designee will inquire about any new

or worsening medical problems by asking non-leading questions such as, "How have you

been feeling since your last visit?"

All reported AEs will be documented in the eCRF, including a description of the event,

onset and resolution dates, severity, and the investigator's assessment of causality.

Serious Adverse Events (SAEs) will be reported to the study sponsor and regulatory

authorities within 24 hours of the site becoming aware of the event.
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Caption: Mechanism of action of Suzetrigine on the NaV1.8 sodium channel.
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Caption: Workflow diagram for the Phase 3 clinical trial of Suzetrigine.
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Caption: Logical hierarchy of primary and secondary study endpoints.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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